

A Comparative Analysis of the Energetics of Thioformaldehyde Dimerization and Trimerization

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Compound of Interest

Compound Name: Thioformaldehyde

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Thioformaldehyde (H_2CS), the simplest thiocarbonyl compound, is a transient species that readily oligomerizes.^{[1][2]} Its dimerization and trimerization pathways are of significant interest in understanding the fundamental reactivity of thiocarbonyls. This guide provides a comparative overview of the energetics of these processes, supported by computational and experimental data, to offer insights for researchers in chemistry and drug development.

Energetic Landscape of Dimerization vs. Trimerization

Computational studies have elucidated the energetic favorability of trimerization over direct dimerization to a cyclic product. The direct formation of the cyclic dimer, 1,3-dithietane, from two **thioformaldehyde** monomers is not experimentally observed.^[1] Theoretical calculations indicate that the trimerization of **thioformaldehyde** into 1,3,5-trithiane is a more favorable process.^[1]

The trimerization is proposed to occur via an open-chain dimer intermediate. The activation Gibbs energy for the overall trimerization is calculated to be 118.1 kJ/mol, while the formation of the open-chain dimer has a lower activation Gibbs energy of 74.0 kJ/mol.^[1]

In contrast to the formation of a covalently bonded dimer, studies have also investigated the formation of non-covalent **thioformaldehyde** dimers. These weakly bound dimers are

characterized by binding energies ranging from approximately -1.1 to -3.4 kcal/mol, as determined by high-level computational methods.[3][4]

Experimental studies on 1,3,5-trithiane have determined its enthalpy of formation in the gaseous state to be 84.6 ± 2.6 kJ/mol.[5][6]

Quantitative Energetic Data

The following table summarizes the key energetic parameters associated with the dimerization and trimerization of **thioformaldehyde**.

Parameter	Species/Process	Value	Method
Activation Gibbs Energy	Thioformaldehyde Trimerization	118.1 kJ/mol	G3(MP2) Calculation
Activation Gibbs Energy	Open-Chain Dimer Formation	74.0 kJ/mol	G3(MP2) Calculation
Binding Energy	Non-covalent (CH ₂ S) ₂ Dimers	-1.1 to -3.4 kcal/mol	CCSD(T)-F12 Calculation
Gas-Phase Enthalpy of Formation ($\Delta_f H^\circ$)	1,3,5-Trithiane	84.6 ± 2.6 kJ/mol	Calorimetry

Experimental and Computational Protocols

The energetic data presented in this guide are derived from a combination of experimental and computational methodologies.

Experimental Protocol: Calorimetry

The experimental enthalpy of formation for 1,3,5-trithiane was determined using calorimetric techniques.[5][6] This typically involves measuring the heat of combustion or reaction of the compound and then applying Hess's law to derive the standard enthalpy of formation. The enthalpy of sublimation, also determined experimentally, is used to convert the enthalpy of formation from the solid to the gaseous state.[5][6]

Computational Protocol: Ab Initio Calculations

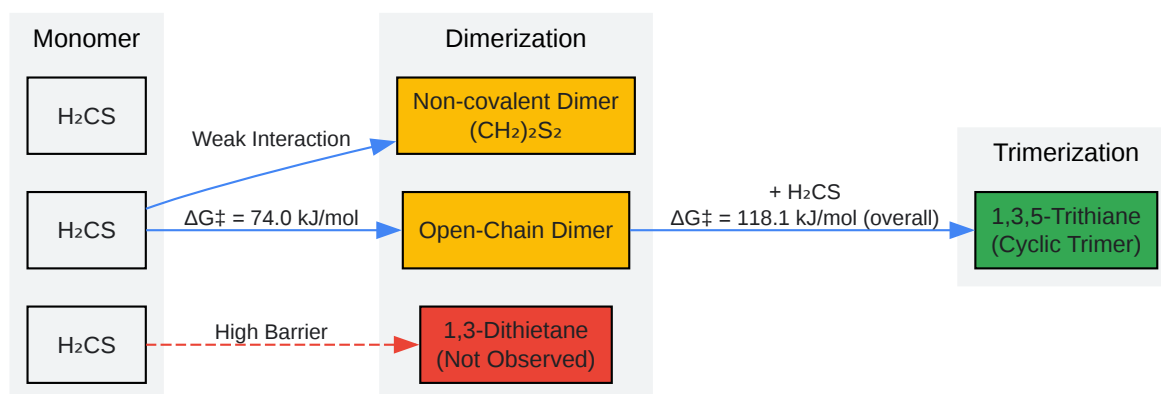
The theoretical energetic data were obtained from high-level ab initio molecular orbital calculations.[1][3]

- G3(MP2) Theory: This is a composite computational method used to calculate accurate thermochemical data, such as enthalpies of formation and activation energies.[1]
- Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: This is a high-level, accurate quantum chemical method used to calculate the binding energies of the non-covalent dimers. The F12 designation indicates an explicitly correlated method that accelerates the convergence with respect to the basis set size.[3][4]
- Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory was employed for geometry optimizations and frequency calculations of the **thioformaldehyde** dimers.[3][4]

The calculations utilized various triple- ζ basis sets augmented with diffuse and polarization functions to accurately describe the electronic structure of the molecules.[2][3]

Reaction Pathway Diagram

The following diagram illustrates the comparative pathways for **thioformaldehyde** dimerization and trimerization.



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Caption: Reaction pathways for **thioformaldehyde** oligomerization.

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References

- 1. researchgate.net [researchgate.net]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. researchgate.net [researchgate.net]
- 4. "Homogeneous and Heterogeneous Noncovalent Dimers of Formaldehyde and T" by Eric Van Dornshuld, Christina M. Holy et al. [scholarsmine.mst.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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